molecular formula C18H18Cl2N4 B14226334 1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)- CAS No. 578708-03-9

1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)-

Cat. No.: B14226334
CAS No.: 578708-03-9
M. Wt: 361.3 g/mol
InChI Key: BORHXPPYEHZCOI-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)- is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with dichloro groups at positions 5 and 6, a piperidinyl group at position 2, and a pyridinylmethyl group at position 1. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of Dichloro Groups: The dichloro groups can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophilic intermediate.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced through alkylation reactions, where a pyridine derivative reacts with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole, 5,6-dichloro-2-(4-morpholinyl)-1-(4-pyridinylmethyl)-
  • 1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-quinolinylmethyl)-
  • 1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyrimidinylmethyl)-

Uniqueness

1H-Benzimidazole, 5,6-dichloro-2-(4-piperidinyl)-1-(4-pyridinylmethyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and biological effects, making it valuable for specific research and industrial applications.

Properties

CAS No.

578708-03-9

Molecular Formula

C18H18Cl2N4

Molecular Weight

361.3 g/mol

IUPAC Name

5,6-dichloro-2-piperidin-4-yl-1-(pyridin-4-ylmethyl)benzimidazole

InChI

InChI=1S/C18H18Cl2N4/c19-14-9-16-17(10-15(14)20)24(11-12-1-5-21-6-2-12)18(23-16)13-3-7-22-8-4-13/h1-2,5-6,9-10,13,22H,3-4,7-8,11H2

InChI Key

BORHXPPYEHZCOI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=CC(=C(C=C3N2CC4=CC=NC=C4)Cl)Cl

Origin of Product

United States

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